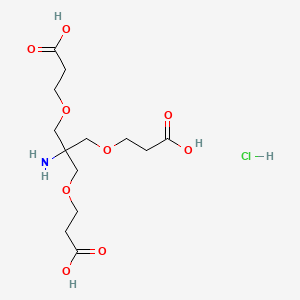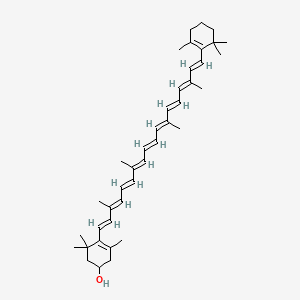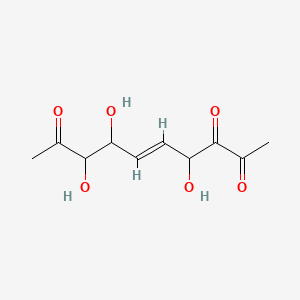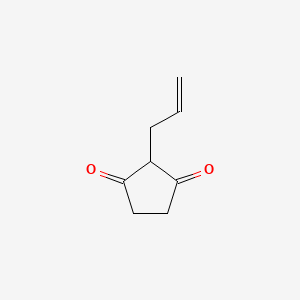
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are typically found in plants and are known for their ability to affect heart function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and epoxy groups are introduced through selective oxidation and epoxidation reactions.
Final modifications: The enolide moiety is introduced in the final steps through specific condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and substituted cardenolides.
Scientific Research Applications
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides and is the basis for its therapeutic effects.
Comparison with Similar Compounds
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is unique among cardenolides due to its specific structural features, such as the epoxy and hydroxyl groups. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but different structural features.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in clinical settings for heart failure and atrial fibrillation.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications.
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3 |
InChI Key |
NPQJYTKOLRTWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)


